molecular formula C9H16O2S B034569 Cyclohexyl 3-sulfanylpropanoate CAS No. 103604-42-8

Cyclohexyl 3-sulfanylpropanoate

Cat. No. B034569
M. Wt: 188.29 g/mol
InChI Key: LWSMMYQFTZHMIE-UHFFFAOYSA-N
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Patent
US04590082

Procedure details

Into a 250 ml reaction flask equipped with stirrer, thermometer, reflux condenser and heating mantle are placed 100 grams of cyclohexanol; 26 grams of 3-mercaptopropionic acid and 0.5 grams of paratoluene sulfonic acid. The reaction mass is heated to reflux and refluxed for a period of 11 hours. At the end of the 11 hour period of refluxing, the reaction mass is cooled to room temperature. 200 ml Diethylether are added to the reaction mass. The reaction mass is then washed with two 100 ml volumes of 10% aqueous sodium bicarbonate solution followed by one 100 ml volume of water. The reaction mass is dried over anhydrous sodium sulfate and the solvent is recovered on a Buchi evaportor. The reaction mass is then micro distilled on a micro distillation apparatus yielding the following fractions:
Quantity
100 g
Type
reactant
Reaction Step One
Quantity
26 g
Type
reactant
Reaction Step Two
Quantity
0.5 g
Type
reactant
Reaction Step Three
Quantity
200 mL
Type
solvent
Reaction Step Four

Identifiers

REACTION_CXSMILES
[CH:1]1([OH:7])[CH2:6][CH2:5][CH2:4][CH2:3][CH2:2]1.[SH:8][CH2:9][CH2:10][C:11](O)=[O:12].C1(C)C=CC(S(O)(=O)=O)=CC=1>C(OCC)C>[CH:1]1([O:7][C:11](=[O:12])[CH2:10][CH2:9][SH:8])[CH2:6][CH2:5][CH2:4][CH2:3][CH2:2]1

Inputs

Step One
Name
Quantity
100 g
Type
reactant
Smiles
C1(CCCCC1)O
Step Two
Name
Quantity
26 g
Type
reactant
Smiles
SCCC(=O)O
Step Three
Name
Quantity
0.5 g
Type
reactant
Smiles
C1(=CC=C(C=C1)S(=O)(=O)O)C
Step Four
Name
Quantity
200 mL
Type
solvent
Smiles
C(C)OCC

Conditions

Temperature
Control Type
AMBIENT
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
Into a 250 ml reaction flask
CUSTOM
Type
CUSTOM
Details
equipped with stirrer
TEMPERATURE
Type
TEMPERATURE
Details
thermometer, reflux condenser
TEMPERATURE
Type
TEMPERATURE
Details
heating mantle
TEMPERATURE
Type
TEMPERATURE
Details
The reaction mass is heated
TEMPERATURE
Type
TEMPERATURE
Details
to reflux
TEMPERATURE
Type
TEMPERATURE
Details
refluxed for a period of 11 hours
Duration
11 h
TEMPERATURE
Type
TEMPERATURE
Details
At the end of the 11 hour period of refluxing
Duration
11 h
WASH
Type
WASH
Details
The reaction mass is then washed with two 100 ml volumes of 10% aqueous sodium bicarbonate solution
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
The reaction mass is dried over anhydrous sodium sulfate
CUSTOM
Type
CUSTOM
Details
the solvent is recovered on a Buchi evaportor
DISTILLATION
Type
DISTILLATION
Details
The reaction mass is then micro distilled on a micro distillation apparatus
CUSTOM
Type
CUSTOM
Details
yielding the following fractions

Outcomes

Product
Name
Type
Smiles
C1(CCCCC1)OC(CCS)=O

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.